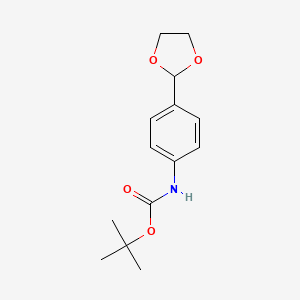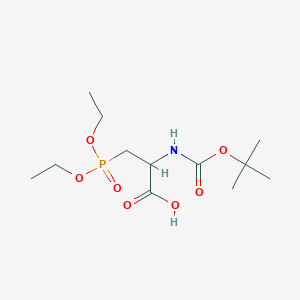
2-(Chloromethyl)-6-fluoropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-fluoropyridine hydrochloride is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the sixth position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-fluoropyridine hydrochloride typically involves the chloromethylation of 6-fluoropyridine. One common method includes the reaction of 6-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-(formyl)-6-fluoropyridine or 2-(carboxyl)-6-fluoropyridine.
Reduction: Formation of 2-methyl-6-fluoropyridine.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-fluoropyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-fluoropyridine hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloromethyl and fluorine groups enhances its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
- 2-(Chloromethyl)-4-methylquinazoline
- 2-(Chloromethyl)pyridine hydrochloride
Comparison
2-(Chloromethyl)-6-fluoropyridine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
1056598-94-7 |
|---|---|
Molekularformel |
C6H6Cl2FN |
Molekulargewicht |
182.02 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H |
InChI-Schlüssel |
UFVAPCSLIKIRCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)







![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)


![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)


